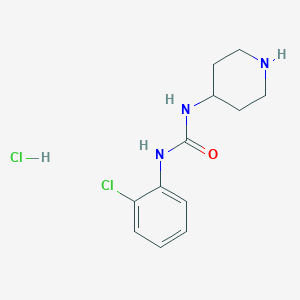

1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride

Description

1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a urea derivative featuring a 2-chlorophenyl group and a piperidin-4-yl moiety, with a hydrochloride salt enhancing its solubility. Urea-based compounds are pivotal in medicinal chemistry due to their hydrogen-bonding capacity, which facilitates interactions with biological targets . Piperidine scaffolds, in particular, are widely utilized in drug design for their conformational flexibility and ability to mimic natural alkaloids .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYBJHWKRQEBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-59-3 | |

| Record name | Urea, N-(2-chlorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloroaniline and 4-piperidone as the primary starting materials.

Formation of Urea Linkage: The 2-chloroaniline is reacted with an isocyanate derivative to form the urea linkage.

Cyclization: The intermediate product is then subjected to cyclization with 4-piperidone to form the piperidinyl group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Scientific Research Applications

1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride has diverse applications in scientific research:

Medicinal Chemistry

This compound is studied for its potential as a therapeutic agent, particularly in the treatment of:

- Neurological Disorders: Its structural similarity to known pharmacologically active compounds suggests it may interact with neurotransmitter systems, potentially serving as an inhibitor in biochemical pathways related to neurological conditions.

- Cancer Therapy: Ongoing research explores its effectiveness against various cancer types by targeting specific enzymes or receptors involved in tumor growth.

Biological Research

Studies have focused on the compound's interactions with biological targets:

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes, modulating their activity and leading to therapeutic effects.

- Receptor Interaction: The piperidine structure is prevalent in many biologically active compounds, suggesting potential receptor interactions that could lead to significant biological activities .

Industrial Applications

In addition to its medicinal uses, this compound serves as a:

- Building Block in Organic Synthesis: It is utilized in the development of more complex organic molecules, particularly in medicinal chemistry for drug development.

- Catalyst in Industrial Processes: Its unique properties enable it to act as a catalyst in various chemical reactions, enhancing efficiency and yield.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Aryl Substituents

- Chlorine’s electron-withdrawing nature could influence binding affinity in enzyme-active sites .

- 4-Fluorophenyl : Fluorine’s smaller size and electronegativity may reduce steric hindrance while maintaining moderate lipophilicity .

- 3-Methoxyphenyl : Methoxy groups increase electron density, which could favor π-π stacking interactions but may decrease metabolic stability due to oxidative demethylation .

Biological Activity

1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 276.24 g/mol. Its structure consists of a chlorophenyl group , a piperidine ring , and a urea moiety , which contribute to its pharmacological properties. The hydrochloride form enhances its solubility, making it suitable for various applications in research and industry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.24 g/mol |

| Solubility | High (hydrochloride form) |

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial properties. In vitro tests have shown that derivatives with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions on the phenyl ring tend to show enhanced antibacterial effects .

Case Study: Antibacterial Activity

A study evaluated various alkaloid derivatives for their antibacterial efficacy, revealing that compounds similar to 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride | 0.0039 - 0.025 | S. aureus, E. coli |

Structure-Activity Relationships (SAR)

The structural components of 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride are critical for its biological activity. Modifications on the piperidine ring or the chlorophenyl group can significantly alter its pharmacological properties:

- Chlorine Substituents : Enhance binding affinity and biological activity.

- Piperidine Ring Modifications : Influence receptor interactions and enzyme inhibition.

This information suggests that further modifications could lead to compounds with improved efficacy or reduced side effects.

Research Findings

While comprehensive studies specifically targeting 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride are scarce, related research indicates promising avenues for exploration:

- Neurotransmitter Interaction : The piperidine structure is common in many active pharmaceutical ingredients, suggesting potential interactions with neurotransmitter systems.

- Enzyme Inhibition : Structural similarities with known inhibitors indicate that this compound may modulate enzyme activities relevant to various diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling a 2-chlorophenyl isocyanate derivative with a piperidin-4-amine precursor under anhydrous conditions. For example, analogous compounds (e.g., piperidine-urea derivatives in ) are synthesized using dichloromethane as a solvent with sodium hydroxide to neutralize HCl byproducts. Purification often employs recrystallization or column chromatography. Purity (>98%) can be confirmed via HPLC with UV detection at 206–220 nm, referencing retention times against standards .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer: Use a combination of:

- 1H NMR : To verify substituent positions (e.g., aromatic protons from the 2-chlorophenyl group and piperidine protons).

- LC/MS : For molecular ion confirmation ([M+H]+ expected around 300–350 amu, depending on adducts) .

- Elemental Analysis : To validate stoichiometry (C, H, N, Cl content) .

- Melting Point Analysis : Compare observed values (e.g., 175–177°C for structurally similar piperidine hydrochlorides) to literature .

Q. How can aqueous solubility be improved for in vitro assays?

Methodological Answer: Aqueous formulations may require co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment. highlights the use of buffered saline (pH 7.4) with surfactants like polysorbate-80 for urea derivatives. Sonication or heating to 40–50°C can enhance dissolution, but stability must be monitored via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s pharmacokinetic profile while retaining bioactivity?

Methodological Answer:

- Piperidine Substitution : Replace the piperidine with a morpholine ring (as in ) to modulate lipophilicity.

- Urea Linker Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) on the phenyl ring to improve metabolic stability, as seen in TPPU analogs ().

- Pharmacokinetic Screening : Use microsomal stability assays (human/rat liver microsomes) and LC-MS/MS to measure half-life improvements .

Q. How to resolve contradictions in biological activity data across different cell lines?

Methodological Answer:

- Dose-Response Curves : Test across multiple cell lines (e.g., HEK293, HeLa) with controlled passage numbers and culture conditions.

- Target Engagement Studies : Use fluorescence polarization assays or SPR to confirm binding affinity to suspected targets (e.g., GPCRs, as in ).

- Off-Target Screening : Employ broad-panel kinase assays or proteome profiling to identify confounding interactions .

Q. What experimental strategies are effective in studying this compound’s mechanism of action in antibacterial synergy?

Methodological Answer:

- Checkerboard Assays : Combine with β-lactams (e.g., meropenem) at sub-inhibitory concentrations to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

- Time-Kill Kinetics : Monitor bacterial viability (CFU/mL) over 24 hours in the presence of the compound and carbapenems.

- Resistance Studies : Serial passage bacteria under sub-MIC conditions to assess resistance development .

Q. How to perform crystallographic studies to elucidate binding interactions with target proteins?

Methodological Answer:

- Protein Crystallization : Co-crystallize the compound with purified target proteins (e.g., FAD-dependent oxidoreductases) using sitting-drop vapor diffusion.

- Fragment Screening : Use X-ray diffraction (1.5–2.0 Å resolution) to identify electron density maps of the compound bound to active sites, as demonstrated in .

- Molecular Dynamics Simulations : Validate crystallographic data by simulating binding poses in silico (e.g., Amber or GROMACS) .

Q. What are the critical safety protocols for handling this compound in high-throughput screening?

Methodological Answer:

- Containment : Use fume hoods with HEPA filters and avoid aerosol generation.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite (per ).

- Waste Disposal : Incinerate at >1,000°C for halogenated compounds .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

Methodological Answer:

- Standardize Assay Conditions : Use identical buffer systems (e.g., Tris-HCl vs. PBS), incubation times, and detection methods (fluorescence vs. luminescence).

- Control for Compound Stability : Pre-test degradation via LC-MS under assay conditions.

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outlier methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.